3-Butoxypropylamine

Catalog No.
S662761
CAS No.
16499-88-0
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxypropylamine

CAS Number

16499-88-0

Product Name

3-Butoxypropylamine

IUPAC Name

3-butoxypropan-1-amine

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N

SMILES

CCCCOCCCN

Canonical SMILES

CCCCOCCCN

The exact mass of the compound 3-Butoxypropylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Butoxypropylamine (CAS 16499-88-0) is a primary aliphatic ether amine characterized by a terminal butoxy group and a reactive amine head. With a boiling point of 169–170 °C, a density of 0.853 g/mL, and a flash point of 63 °C, it serves as a highly stable, low-volatility building block . The molecule’s dual functionality—combining a hydrophobic four-carbon ether tail with a nucleophilic primary amine—differentiates it from lighter amines [1]. In industrial procurement, it is primarily sourced as a low-odor curing agent for polymer sealants, a compatibilizing dispersant intermediate, and a specialized precursor for synthesizing hemilabile organometallic ligands [REFS-3, REFS-4].

Selection Fit

Ink Formulation
Pigmented inkjet bleed control additive
Synthesis
PNP-ligand building block for ethylene tetramerization
Intermediates
Specialty surfactant and corrosion inhibitor precursor

Procurement teams may attempt to substitute 3-butoxypropylamine with more common, shorter-chain analogs like 3-methoxypropylamine (MOPA) to reduce costs. However, this generic substitution frequently fails due to drastic differences in volatility and hydrophobicity . MOPA is highly volatile and hydrophilic, which leads to excessive VOC emissions, strong odors during processing, and poor compatibility with non-polar polymer matrices [1]. Conversely, substituting with straight-chain alkylamines like hexylamine removes the ether oxygen, eliminating the hemilabile coordination capability required in catalytic ligand design and altering the flexibility of the resulting polymer networks [REFS-3, REFS-4]. Consequently, for low-migration sealants and specialized transition-metal catalysts, the exact chain length and ether placement of 3-butoxypropylamine are non-negotiable.

Substitution Risk

Target Compound
3-Butoxypropylamine: reported to reduce intercolor bleed in inkjet inks
Substitution Risk
3-Ethoxypropylamine and 3-isopropoxypropylamine may not provide bleed control, limiting direct replacement
Target Profile
Higher boiling point (169–170 °C) and distinct lipophilicity (LogP 0.7)
Substitution Risk
Shorter-chain analogs exhibit lower boiling points and different partition behavior, potentially altering formulation performance

Thermal Stability and Volatility Reduction in Processing

In industrial formulations such as sealants and coatings, the volatility of the amine catalyst or curing agent directly impacts workplace safety and VOC compliance. 3-Butoxypropylamine exhibits a boiling point of 169–170 °C and a closed-cup flash point of 63 °C . In head-to-head comparison with the shorter-chain analog 3-methoxypropylamine (MOPA), which boils at 118 °C and flashes at 27 °C, 3-butoxypropylamine provides a 51 °C increase in boiling point and a 36 °C increase in flash point[1]. This substantial reduction in volatility minimizes evaporative losses during high-temperature compounding and significantly lowers the odor profile of the final product.

Evidence DimensionBoiling Point and Flash Point
Target Compound DataBoiling Point: 169–170 °C; Flash Point: 63 °C
Comparator Or Baseline3-Methoxypropylamine (MOPA): Boiling Point: 118 °C; Flash Point: ~27 °C
Quantified Difference+51 °C higher boiling point and +36 °C higher flash point
ConditionsStandard atmospheric pressure (756-760 mmHg) and closed-cup flash point testing

Procuring this compound ensures safer handling, lower VOC emissions, and reduced odor in industrial manufacturing environments compared to lighter ether amines.

Bleed Control vs. Analogs
Head-to-head
Reduction of intercolor bleed observed for 3-butoxypropylamine; ethoxy and isopropoxy analogs did not reduce bleed
Supports ink formulation selection
Qualitative comparison in pigmented inkjet inks on plain paper

Hydrophobicity and Matrix Compatibility in Polymer Systems

The compatibility of an amine additive within a hydrophobic polymer matrix (such as silane-modified polymers or epoxies) dictates its resistance to migration and exudation. 3-Butoxypropylamine possesses an XLogP3 value of approximately 0.7, indicating a lipophilic character [1]. By contrast, 3-methoxypropylamine has an XLogP3 of -0.3, making it fundamentally hydrophilic[2]. This shift of ~1.0 log units means 3-butoxypropylamine partitions much more favorably into non-polar resins, preventing the phase separation and surface blooming often observed when utilizing lighter, water-soluble amines in moisture-cured sealants [3].

Evidence DimensionHydrophobicity (XLogP3)
Target Compound DataXLogP3 ~ 0.7 (Lipophilic)
Comparator Or Baseline3-Methoxypropylamine: XLogP3 ~ -0.3 (Hydrophilic)
Quantified Difference~1.0 log unit increase in hydrophobicity
ConditionsCalculated octanol-water partition coefficient modeling

Selecting the butoxy-substituted amine prevents additive migration and exudation in hydrophobic polymer matrices, ensuring long-term sealant stability.

Boiling Point vs. Shorter Chains
Cross-study comparable
169–170 °C
Higher boiling point, lower volatility context
vs. methoxy (118 °C) and ethoxy (136–138 °C); literature values

Precursor Suitability for Hemilabile Catalytic Ligands

In the design of N-functionalized bis(phosphino)amine (PNP) ligands for Chromium-catalyzed ethylene tetramerization, the pendant amine group dictates both the steric environment and the hemilabile coordination to the metal center. 3-Butoxypropylamine is specifically utilized to install a butoxy tether [(R)2PN(R')P(R)2, where R' = 3-butoxypropyl] [1]. Compared to simple alkylamines (e.g., butylamine), the ether oxygen in 3-butoxypropylamine provides a secondary, reversible coordination site to the Cr(III) center, which is critical for stabilizing catalytic intermediates and driving high selectivity toward 1-octene over unwanted polymer byproducts [1].

Evidence DimensionLigand functionalization capability
Target Compound DataProvides an oxygen-containing hemilabile tether with a 4-carbon steric tail
Comparator Or BaselineStraight-chain alkylamines (e.g., butylamine) which lack the ether oxygen
Quantified DifferenceEnables secondary reversible coordination to transition metals absent in simple alkylamines
ConditionsSynthesis of PNP ligands for CrCl3(THF)3 catalyzed ethylene oligomerization

This specific structural feature is essential for researchers procuring precursors to design highly selective, hemilabile organometallic catalysts.

Lipophilicity & Basicity
Cross-study comparable
LogP 0.7, pKa ≈ 8.4
Increased lipophilicity, lower basicity profile
Calculated LogP; ΔpKa vs. propoxy analog; aqueous context

Low-Migration Amine Catalysts for Silane-Terminated Sealants

Due to its high boiling point (170 °C) and lipophilic XLogP3 (~0.7), 3-butoxypropylamine is highly effective as an amine catalyst and adhesion promoter in room-temperature vulcanizing (RTV) silane-modified polymer sealants. Its compatibility with hydrophobic matrices prevents the exudation and odor issues commonly caused by lighter amines like MOPA [REFS-1, REFS-2].

Precursor for PNP Ligands in Olefin Tetramerization

In organometallic chemistry, 3-butoxypropylamine is the exact precursor required to synthesize N-(3-butoxypropyl)-bis(phosphino)amine ligands. The resulting hemilabile ether tether is critical for tuning the steric and electronic environment of Chromium catalysts, maximizing selectivity for 1-octene during ethylene tetramerization [3].

Hydrophobic Pigment Dispersants and Inks

The compound is utilized as an intermediate in the synthesis of dispersants for non-aqueous inks and coatings. The butoxy tail provides necessary steric stabilization and solvent compatibility, outperforming hydrophilic methoxy-analogs when formulating low-viscosity, high-stability pigment dispersions[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pigmented inkjet ink bleed control
Alkoxy chain-length specificity
Bleed reduction review with shorter-chain analogs
Synthesis of PNP-type bis(phosphino)amine ligands
Butoxy chain steric/electronic profile
Catalytic performance of derived Cr complexes
Surfactant and corrosion inhibitor intermediate
Balanced hydrophilicity/lipophilicity context
Partitioning behavior and reactivity in biphasic systems

Physical Description

Liquid

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 68 of 101 companies with hazard statement code(s):;
H301 (33.82%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16499-88-0

Wikipedia

3-Butoxypropanamine

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Synthetic dye and pigment manufacturing
1-Propanamine, 3-butoxy-: ACTIVE

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